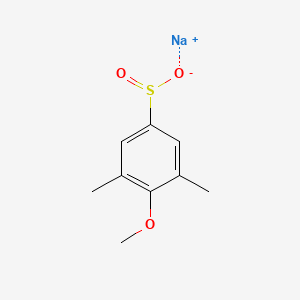

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C9H11NaO3S |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

sodium;4-methoxy-3,5-dimethylbenzenesulfinate |

InChI |

InChI=1S/C9H12O3S.Na/c1-6-4-8(13(10)11)5-7(2)9(6)12-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |

InChI Key |

LSSFAHNBLXTSSE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate typically involves the sulfonation of 4-methoxy-3,5-dimethylbenzene. This can be achieved through various methods, including the reaction of 4-methoxy-3,5-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is attributed to the presence of the sulfonate group, which stabilizes the negative charge and enhances reactivity .

Comparison with Similar Compounds

Structural Analogues in Proton Pump Inhibitors (PPIs)

PPIs such as omeprazole , lansoprazole , and rabeprazole feature benzimidazole cores linked to pyridine rings via sulfinyl groups. Sodium salts of these compounds (e.g., omeprazole sodium) are pharmacologically active and share structural motifs with the target compound:

- Omeprazole Sodium (C₁₇H₁₈N₃NaO₃S·H₂O): Contains a 5-methoxy benzimidazole and a 4-methoxy-3,5-dimethylpyridinyl group connected via a sulfinyl bridge .

- Rabeprazole Sodium : Features a 3-methoxypropoxy-substituted pyridine, enhancing metabolic stability compared to omeprazole .

Table 1: Key Structural Features of Sodium Salts in PPIs

Functional Group Impact on Reactivity and Stability

- Methoxy Groups : Electron-donating methoxy substituents (e.g., at position 4 in pyridine or benzene) enhance stability under acidic conditions, critical for PPIs targeting gastric H⁺/K⁺-ATPase .

- Methyl Groups : Steric hindrance from 3,5-dimethyl groups (e.g., in omeprazole) slows metabolic degradation, prolonging therapeutic effects .

- Sulfinate vs. Sulfonyl Groups : Sulfinate salts (hypothesized for the target compound) are more nucleophilic than sulfonates, influencing their reactivity in further synthetic steps .

Biological Activity

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its significant biological activity. This compound, a sodium salt derived from 4-methoxy-3,5-dimethylbenzenesulfinic acid, exhibits unique chemical properties that make it valuable in biochemical assays and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a methoxy group and two methyl groups, along with a sulfonate group. This arrangement enhances its solubility in aqueous environments, facilitating its application in biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C10H13NaO3S |

| Molecular Weight | 236.27 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Biological Activity

This compound has been shown to exhibit various biological activities, particularly in enzyme assays and protein interactions. The sulfonate group enhances its reactivity and solubility, which are critical for its functionality in biological contexts.

Enzymatic Assays

Research indicates that this compound is utilized in biochemical assays to study enzyme activities. For instance, it can act as a nucleophile, donating electrons to electrophilic centers during reactions. This property is essential for investigating enzyme mechanisms and interactions within biological systems.

Antimicrobial and Anticancer Properties

Compounds with structural similarities to this compound often exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may possess similar therapeutic potential. For example:

- Antimicrobial Activity : Compounds with sulfonate groups have been reported to demonstrate significant antimicrobial effects against various pathogens.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for anticancer applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A study evaluating the compound's effect on specific enzymes found that it inhibited the activity of certain proteases involved in cancer progression. The IC50 values indicated a potent inhibitory effect, suggesting its potential as a therapeutic agent.

- Antibacterial Evaluation : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and application of this compound:

- Synthesis Methods : The compound is typically synthesized through the sulfonation of 4-methoxy-3,5-dimethylbenzene using reagents like sulfur trioxide or chlorosulfonic acid. Continuous flow reactors are often employed to optimize production conditions and minimize by-products.

- Biological Assays : Various assays have been employed to evaluate its biological activity, including enzyme kinetics studies and cell viability assays using cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sodium 4-fluoro-3,5-dimethylbenzene-1-sulfinate | Contains a fluorine atom instead of methoxy | Different reactivity; potential for varied applications |

| Sodium 4-methoxybenzene-1-sulfinate | Lacks methyl substitutions | Limited biological activity compared to target compound |

| Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate | Contains a quinoline moiety | Enhanced medicinal properties due to quinoline structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.